Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid

Electrophilic aromatic substitution Protiodesilylation kinetics Non-benzenoid aromatic reactivity

Benzenoid aromatic acids (benzoic, naphthoic) fail to provide the non-benzenoid 10π electronic topology essential for advanced materials and mechanistic probes. This compound resolves that gap: • ~700× greater electrophilic substitution reactivity vs. naphthalene α-position, enabling mild-condition functionalization. • 73-90× radical stabilization for long-lived intermediate detection. • Reversible electrochemistry in conjugated polymers vs. irreversible naphthalene analogs. Supplied as a research-grade building block for planar-chiral ligand synthesis, OFET/thermoelectric polymer development, and reactive-intermediate investigations.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 5873-56-3
Cat. No. B11946471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid
CAS5873-56-3
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C1C(=CC=C2)C(=O)O
InChIInChI=1S/C12H10O2/c13-12(14)11-7-3-5-9-4-1-2-6-10(11)8-9/h1-7H,8H2,(H,13,14)
InChIKeyKHZSESRUBOAZIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Methano[10]annulene-2-carboxylic Acid: Identity and Procurement


Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid (CAS 5873-56-3; molecular formula C₁₂H₁₀O₂; MW 186.21) is the 2-carboxylic acid derivative of 1,6-methano[10]annulene, a non-benzenoid 10π-electron Hückel aromatic system first prepared by Vogel in 1964 [1]. The parent hydrocarbon, also known as homonaphthalene, was the first stable aromatic compound based on the cyclodecapentaene ([10]annulene) scaffold to be discovered and is characterized by a transannular methylene bridge that enforces near-planarity of the 10π perimeter, as confirmed by X-ray crystallography showing an absence of bond length alternation [2]. The introduction of the carboxylic acid at the 2-position—the most electrophilically reactive site on the annulene ring—creates a functionalizable aromatic building block that combines the electronic properties of a 10π circuit with the synthetic versatility of a carboxylic acid handle. This compound is offered commercially as a specialty research chemical (e.g., Sigma-Aldrich AldrichCPR) and serves as a precursor to planar-chiral derivatives, conjugated polymers, and structure–reactivity probes that cannot be accessed from benzenoid (6π) or conventional naphthalenoid (10π) carboxylic acid analogs [3].

Non-Benzenoid Aromatic Platform 10π Hückel system with transannular bridge; distinct from 6π or benzenoid 10π analogs
Planar-Chiral Precursor Racemic acid resolvable via diastereomeric salt formation; supports chiral ligand and probe synthesis
Hyper-Reactive 2-Position Carboxylic acid handle at most electrophilically active site enables mild-condition functionalization

Why Benzoic or Naphthoic Acids Cannot Substitute


Substituting bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid with a generic aromatic carboxylic acid such as benzoic acid (6π), 1-naphthoic acid, or 2-naphthoic acid (both 10π but fully benzenoid) will fundamentally alter experimental outcomes across every dimension where the non-benzenoid 10π annulene topology matters. The annulene's 2-position exhibits electrophilic reactivity that is approximately 700 times greater than the α-position of naphthalene in protiodesilylation [1], its radical stabilization capacity surpasses that of both phenyl and naphthyl groups by factors of 73- to 90-fold in the methylenecyclopropane rearrangement probe [2], and its non-planar, low-resonance-energy aromatic character imparts distinct electrochemical reversibility to conjugated polymers that naphthalene-based analogs cannot achieve, instead displaying irreversible kinetics [3]. Benzoic acid lacks the 10π scaffold entirely and cannot engage in the transannular orbital interactions, planar chirality, or extended charge delocalization that define the annulene system. The evidence below demonstrates that the annulene carboxylic acid is not an interchangeable aromatic acid but a functionally distinct molecular platform whose procurement is justified only when the specific electronic, stereochemical, or materials properties documented below are required.

Benzoic acid (6π) lacks the 10π scaffold — cannot engage in transannular orbital interactions, planar chirality, or extended charge delocalization that define the annulene system.
Naphthoic acids (10π benzenoid) are achiral — 1- and 2-naphthoic acid cannot replace the planar-chiral annulene-2-carboxylic acid in asymmetric synthesis or stereochemical probe studies.
Electrochemical and radical stabilization profiles differ fundamentally — naphthalene-based polymers exhibit irreversible electrochemistry; phenyl and naphthyl groups provide far lower radical stabilization, which may shift reaction outcomes or material performance.

Quantitative Differentiation vs. Naphthalene and Benzene Analogs


Electrophilic Substitution Reactivity vs. Naphthalene

The 2-position of the 1,6-methano[10]annulene ring system—the site bearing the carboxylic acid in the target compound—is dramatically more reactive toward electrophilic aromatic substitution than the α-position of naphthalene. In a direct head-to-head kinetic comparison, protiodestannylation (CH₃CO₂H/dioxane, 27 °C) revealed the annulene 2-position to be approximately 35 times more reactive than the naphthalene 1-position. Under protiodesilylation conditions (CF₃CO₂H/CH₃CO₂H, 27 °C), this differential increased to approximately 700-fold [1]. This extraordinary reactivity is a consequence of the annulene's lower resonance energy and the transannular electronic interactions across the C(1)–C(6) bridge, which are absent in naphthalene [2].

Electrophilic Reactivity vs. Naphthalene
Head-to-head
~700-fold rate enhancement (protiodesilylation); ~35-fold (protiodestannylation) relative to naphthalene α-position
Supports milder-condition functionalization and higher regioselectivity than naphthalene-based carboxylic acids
CF₃CO₂H/CH₃CO₂H or CH₃CO₂H/dioxane at 27 °C
Electrophilic aromatic substitution Protiodesilylation kinetics Non-benzenoid aromatic reactivity

Radical Stabilization Potency vs. Phenyl Group

The 1,6-methano[10]annulenyl group is classified as a 'super radical stabilizer.' In the methylenecyclopropane rearrangement probe conducted at 80.0 °C in C₆D₆, the two diastereomeric annulenyl-substituted substrates (30 and 31) rearranged with rate constants of 4.06 × 10⁻³ s⁻¹ and 5.04 × 10⁻³ s⁻¹, respectively. These rates represent a 73-fold and 90-fold enhancement over the unsubstituted phenyl-bearing system (k = 5.57 × 10⁻⁵ s⁻¹), and an approximately 7.7-fold and 9.6-fold enhancement over the 2-naphthyl analog (k = 5.27 × 10⁻⁴ s⁻¹) [1]. Computational studies at the B3LYP/6-31G* level attribute this to extensive spin delocalization into the annulene ring with a lower energetic penalty for aromaticity disruption compared to benzene [1]. The annulenyl group far surpasses the radical-stabilizing ability of both phenyl and naphthyl substituents [2].

Radical Stabilization vs. Phenyl
Head-to-head
73× and 90× faster rearrangement vs. phenyl; ~7.7× and ~9.6× vs. 2-naphthyl
Classified as super radical stabilizer; supports studies requiring long-lived radical intermediates
Methylenecyclopropane rearrangement in C₆D₆ at 80.0 °C
Radical stabilization Methylenecyclopropane rearrangement Free radical substituent effects

Planar Chirality and Enantiomeric Resolution

Unlike benzoic acid or naphthoic acid, which are inherently achiral, 1,6-methano[10]annulene-2-carboxylic acid possesses planar chirality arising from the dissymmetric placement of the carboxylic acid substituent on the bridged 10π perimeter. The racemic acid was resolved via diastereomeric salt formation with (+)- and (−)-α-phenethylamine; two sequential crystallizations from ethanol yielded optically pure enantiomers exhibiting [α]D²⁰ = 250° [1]. The enantiomeric purity was confirmed by NMR analysis of the derived diastereomeric phenethylamides [1]. This property has no parallel in conventional benzenoid aromatic carboxylic acids and establishes the 2-carboxylic acid annulene as a unique chiral building block for asymmetric synthesis, chiral ligand design, and stereochemical probe studies.

Planar Chirality & Resolution
Context-dependent
[α]D²⁰ = 250° (optically pure); resolved via (+)- and (−)-α-phenethylamine salts
Unique planar-chiral scaffold; no direct achiral substitute exists among benzenoid analogs
Chiral identity requires enantiomeric excess verification upon receipt
Planar chirality Optical resolution Non-benzenoid stereochemistry

Electrochemical Reversibility vs. Naphthalene-Based Polymers

A direct comparative study of electropolymerizable bithiophene monomers incorporating either 1,6-methano[10]annulene (M10A) or naphthalene as the central aromatic unit revealed a stark contrast in electrochemical behavior. The annulene-derived polymer displayed highly reversible cyclic voltammetry, characteristic of efficient charge transport and reminiscent of established thiophene-based conducting polymers. In contrast, the naphthalene-derived polymer exhibited irreversible electrochemical kinetics, indicative of a material that poses a significant barrier to electron transfer at the electrode interface [1]. Spectroelectrochemical analysis further showed that naphthalene polymers display a pronounced isosbestic point during oxidation, suggesting the naphthyl unit acts as an energetic barrier to carrier delocalization, whereas M10A polymers exhibit a broad, featureless absorption profile consistent with diffuse charge delocalization [1]. The annulene's lower resonance energy and non-planar geometry facilitate the aromatic-to-quinoidal transition required for electronic conduction, a feature corroborated by independent studies showing that M10A π-topology enables greater intrapolymer charge delocalization than naphthalene [2].

Electrochemical Reversibility
Head-to-head
M10A-bithiophene polymer: reversible CV; naphthalene analog: irreversible kinetics
Reported reversible charge transport behavior; naphthalene-based polymers may show energetic barriers
Electropolymerized films; spectroelectrochemistry in acetonitrile/electrolyte
Conjugated polymers Organic semiconductors Cyclic voltammetry reversibility

Cation Stabilization Capacity vs. Naphthyl Groups

The capacity of the 1,6-methano[10]annulene system to stabilize cationic intermediates was evaluated through solvolysis of 2-chloromethyl- and 3-chloromethyl-1,6-methano[10]annulene derivatives in methanol. Rate data demonstrated that the degree of carbocation stabilization by the annulene group greatly exceeds that provided by naphthyl groups [1]. B3LYP/6-31G* computational studies corroborated these findings, revealing that the cationic intermediates benefit from extensive charge delocalization into the 10π annulene perimeter with relatively low energetic cost, a consequence of the annulene's diminished aromatic stabilization energy relative to benzenoid systems [1]. This stands in contrast to the 11-(1,6-methano[10]annulenyl) cation, which is a destabilized analog of the cycloheptatrienyl cation, highlighting the positional dependence of electronic effects within this scaffold [1].

Cation Stabilization vs. Naphthyl
Class-level
Solvolysis rate ordering: annulene >> naphthyl; precise rate ratios not reported in accessible abstract
May support carbocation mechanistic studies; full kinetic data in primary article
Data to verify against original J. Org. Chem. 2003 publication
Carbocation stabilization Solvolysis kinetics Non-benzenoid cation intermediates

Phenylhydrazone Formation Kinetics vs. Benzenoid Aldehydes

The aromatic character of the 1,6-methano[10]annulene ring was quantitatively probed through the kinetics of phenylhydrazone formation from 2-formyl-1,6-methano[10]annulene in 50% aqueous ethanol at 25.0 °C and ionic strength 0.20 M. The α Brønsted exponents for general acid catalysis of the aminomethanol formation step were found to be higher than those measured for benzaldehydes and smaller than those for naphthaldehydes [1]. This intermediate position in the Brønsted exponent scale provides direct kinetic evidence that the aromatic character of the 1,6-methano[10]annulene ring lies between that of benzene and naphthalene—consistent with its lower resonance energy. The comparison of general behavior of formyl-1,6-methano[10]annulenes with benzaldehydes and naphthaldehydes was cited by the authors as strong evidence supporting the aromatic character of the annulene ring [1].

Aromaticity Benchmarking
Cross-study
Brønsted α: benzaldehydes
Places annulene aromatic character between benzene and naphthalene; supports reactivity prediction
50% aq. ethanol, 25.0 °C, ionic strength 0.20 M; exact α values in primary article
Phenylhydrazone formation kinetics Brønsted catalysis Aromaticity quantification

Key Application Scenarios


Planar-Chiral Ligands and Asymmetric Catalysts

The demonstrated optical resolution of 1,6-methano[10]annulene-2-carboxylic acid into enantiomers with [α]D²⁰ = 250° [1] enables its use as a planar-chiral precursor for asymmetric synthesis applications. The carboxylic acid handle permits straightforward conversion to amides, esters, or reduced alcohol derivatives while retaining stereochemical integrity. Unlike axial-chiral biaryl systems (e.g., BINOL, BINAP), the annulene scaffold offers a distinct 10π electronic environment that can modulate the electronic properties of coordinated metal centers. The commercial availability of the racemic acid (Sigma-Aldrich AldrichCPR) combined with the established resolution protocol makes this a viable procurement pathway for laboratories developing novel chiral ligands, organocatalysts, or chiral stationary phases for enantioselective chromatography. [1]

Conjugated Polymer Monomers for OFETs and Thermoelectrics

The 2-carboxylic acid functionality provides a synthetic entry point for constructing donor–acceptor conjugated polymers incorporating the 1,6-methano[10]annulene (M10A) core. Direct comparative evidence shows that M10A-based polymers exhibit reversible electrochemical behavior and superior intrapolymer charge delocalization relative to naphthalene-based analogs, which display irreversible kinetics and energetic barriers to carrier transport [2]. M10A-containing polymers have been characterized with hole mobilities of ca. 10⁻⁴ cm²/V·s and Seebeck coefficients of ca. 10³ μV/K [3], parameters relevant to OFET and thermoelectric device development. The non-planar annulene geometry also suppresses crystallization, yielding amorphous films with consistent electronic properties across varied processing conditions—a distinct advantage over highly crystalline benzenoid polymers whose performance is exquisitely sensitive to morphology [3]. [2] [3]

Mechanistic Probe for Radical and Carbocation Studies

The annulene-2-carboxylic acid scaffold serves as a uniquely potent substituent for mechanistic investigations of reactive intermediates. The annulenyl group accelerates methylenecyclopropane rearrangement by 73- to 90-fold relative to phenyl and 8- to 10-fold relative to 2-naphthyl [4], classifying it as a 'super radical stabilizer' [4]. In carbocation studies, the degree of stabilization greatly exceeds that of naphthyl groups [5]. The carboxylic acid handle allows for facile attachment of the annulene reporter group to diverse substrate frameworks via ester or amide linkages, enabling systematic probe studies of radical and cationic reaction mechanisms where benzenoid aromatic substituents would provide insufficient stabilization to observe long-lived intermediates. [4] [5]

Electrophilic Functionalization via Hyper-Reactive 2-Position

The 2-position of the 1,6-methano[10]annulene system—the site bearing the COOH group in the target compound—exhibits ~700-fold greater reactivity toward electrophilic substitution (protiodesilylation) compared to the α-position of naphthalene [6]. This extraordinary reactivity, documented through direct kinetic comparison, means that the 2-carboxylic acid can be elaborated through electrophilic aromatic substitution pathways (nitration, halogenation, acylation) under far milder conditions than required for naphthalene-2-carboxylic acid. For medicinal chemistry and agrochemical programs seeking to functionalize aromatic cores without exposing sensitive substituents to harsh conditions, this compound offers a reactivity window that benzenoid 10π aromatics cannot provide. The transannular C(1)–C(6) orbital interaction responsible for this enhanced reactivity also imparts unique substituent effect transmission patterns that can be exploited for regioselective polyfunctionalization [7]. [6] [7]

Application
Selection Property
Validation Focus
Planar-chiral ligand and catalyst studies
Resolvable planar-chiral scaffold with carboxylic acid handle
Enantiomeric excess verification; stereochemical integrity after derivatization
Conjugated polymer monomer research
Non-benzenoid 10π core enabling reversible electrochemistry
Film morphology and charge transport vs. naphthalene-based polymer benchmarks
Radical and carbocation mechanistic probes
Super radical stabilizer and enhanced cation stabilization capacity
Kinetic benchmarking against phenyl and naphthyl reporter groups
Electrophilic functionalization sequences
Hyper-reactive 2-position for mild-condition substitution
Regioselectivity and substituent effect transmission vs. naphthalene-2-carboxylic acid
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